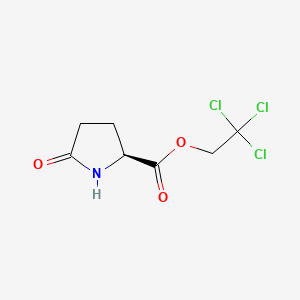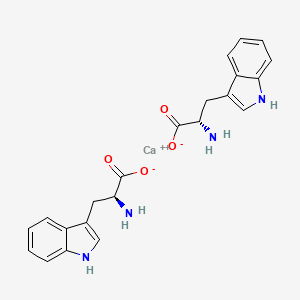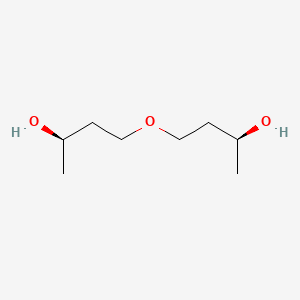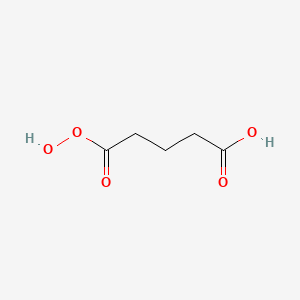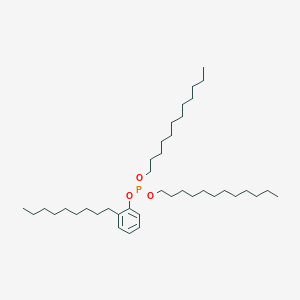
2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol is an organic compound with the molecular formula C11H22O2 It is a member of the tetrahydropyran family, which is characterized by a six-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine gängige Methode zur Synthese von 2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol ist die Prins-Cyclisierung. Diese Reaktion beinhaltet die säurekatalysierte Cyclisierung von homoallylischen Alkoholen mit Aldehyden. Beispielsweise kann die Reaktion zwischen Isoprenol und Isovaleraldehyd in Gegenwart eines sauren Katalysators das gewünschte Tetrahydropyran-Derivat liefern .
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Synthese von this compound durch den Einsatz verschiedener Katalysatoren optimiert werden. Eisenmodifizierte Siliciumdioxid-Katalysatoren haben sich in diesem Verfahren als effektiv erwiesen. Die Reaktionsbedingungen beinhalten in der Regel die Verwendung von Eisennitrat oder Eisenchlorid als Katalysator, wobei die Reaktion unter kontrollierten Temperatur- und Druckbedingungen durchgeführt wird .
Analyse Chemischer Reaktionen
Reaktionstypen
2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.
Reduktion: Reduktionsreaktionen können sie in Alkohole oder andere reduzierte Formen umwandeln.
Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Ketonen oder Aldehyden führen, während die Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Zwischenprodukt in der organischen Synthese verwendet, insbesondere bei der Synthese komplexer Moleküle.
Biologie: Diese Verbindung kann in der Untersuchung biologischer Pfade und Mechanismen verwendet werden.
Industrie: Sie wird bei der Herstellung von Duftstoffen und Aromastoffen verwendet.
Wirkmechanismus
Der Wirkungsmechanismus von 2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfaden. Der genaue Mechanismus kann je nach Kontext, in dem er verwendet wird, variieren. Beispielsweise kann er in biologischen Systemen mit Enzymen oder Rezeptoren interagieren, um seine Wirkung auszuüben. In chemischen Reaktionen kann er je nach Reaktionsbedingungen als Nucleophil oder Elektrophile wirken .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol: Diese Verbindung ist in ihrer Struktur ähnlich, hat aber unterschiedliche Substituenten am Pyranring.
2,2-Dimethyltetrahydropyran-4-on: Diese Verbindung hat eine ähnliche Pyranringstruktur, aber mit unterschiedlichen funktionellen Gruppen
Einzigartigkeit
2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol ist aufgrund seiner spezifischen Substituenten einzigartig, die seine Reaktivität und Anwendung beeinflussen können. Seine Butyl- und Dimethylgruppen verleihen ihm eindeutige chemische Eigenschaften, die ihn von anderen ähnlichen Verbindungen unterscheiden.
Eigenschaften
CAS-Nummer |
84473-82-5 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
2-butyl-4,6-dimethyloxan-4-ol |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-10-8-11(3,12)7-9(2)13-10/h9-10,12H,4-8H2,1-3H3 |
InChI-Schlüssel |
GLZDYSFULFXMRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CC(CC(O1)C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


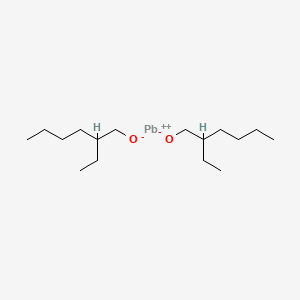
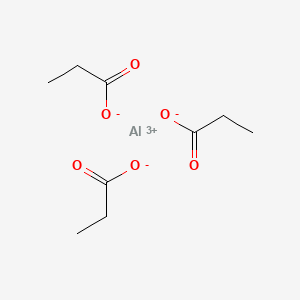

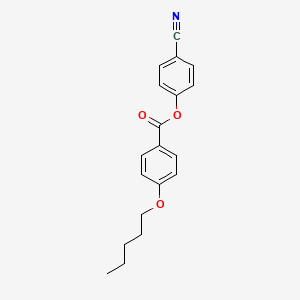
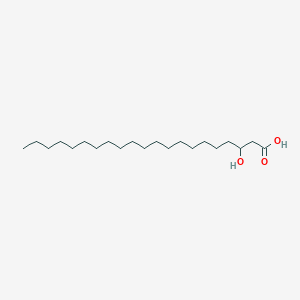

![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12652954.png)
